![molecular formula C16H21N3O4S B7713489 5-ethyl-3-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1,2,4-oxadiazole](/img/structure/B7713489.png)
5-ethyl-3-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1,2,4-oxadiazole
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Overview
Description
5-ethyl-3-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been widely investigated for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 5-ethyl-3-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the adenosine A1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
5-ethyl-3-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-ethyl-3-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1,2,4-oxadiazole is its potential therapeutic applications in various diseases. It has been shown to exhibit pharmacological effects in animal models of inflammation, pain, and neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 5-ethyl-3-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its efficacy in clinical trials. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetics and bioavailability for therapeutic use.
Synthesis Methods
The synthesis of 5-ethyl-3-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1,2,4-oxadiazole involves the condensation of 2-methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid hydrazide with ethyl chloroacetate in the presence of triethylamine. The resulting intermediate is then cyclized with phosphorous oxychloride to yield the final product.
Scientific Research Applications
5-ethyl-3-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
5-ethyl-3-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-15-17-16(18-23-15)13-11-12(7-8-14(13)22-2)24(20,21)19-9-5-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKRADHSAXVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine |
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